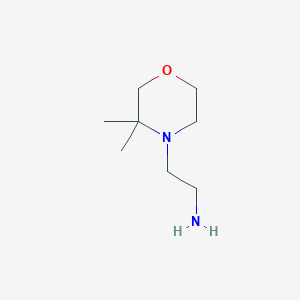

2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(3,3-dimethylmorpholin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(2)7-11-6-5-10(8)4-3-9/h3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUSYFTZUULERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258649-63-6 | |

| Record name | 2-(3,3-dimethylmorpholin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine

Topic: Synthesis Pathway for 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine Content Type: Technical Whitepaper / Process Development Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

The target molecule, This compound (CAS: N/A, PubChem CID: 50987580), presents a specific synthetic challenge distinct from simple morpholine derivatives: the gem-dimethyl effect at the C3 position.

While the morpholine ring is a ubiquitous pharmacophore, the 3,3-dimethyl substitution introduces significant steric hindrance adjacent to the nucleophilic nitrogen (N4).[1] This steric bulk reduces the nucleophilicity of the secondary amine, necessitating optimized conditions for N-alkylation. Standard protocols for morpholine alkylation often fail or suffer from low yields without adjustment for this kinetic barrier.

This guide outlines a convergent synthesis strategy prioritizing the "Gabriel Amine Synthesis" approach. This pathway is selected for its high fidelity in generating primary amines without the risk of polyalkylation or polymerization often seen with 2-chloroethylamine reagents.

Retrosynthetic Analysis

The strategic disconnection focuses on the N4–C(alkyl) bond. Due to the steric crowding at C3, the most reliable disconnection preserves the morpholine ring integrity and introduces the ethylamine side chain as a masked unit.[1]

Pathway Visualization[1]

Figure 1: Retrosynthetic disconnection showing the Gabriel synthesis approach to mask the primary amine.

Primary Synthesis Pathway (The Gabriel Route)[1]

This route is the industry standard for introducing short amino-alkyl chains to sterically hindered secondary amines. It avoids the dimerization issues associated with aziridine intermediates.

Step 1: N-Alkylation of 3,3-Dimethylmorpholine

Reaction: Nucleophilic substitution (SN2) of N-(2-bromoethyl)phthalimide by 3,3-dimethylmorpholine. Challenge: The gem-dimethyl group at C3 shields the nitrogen lone pair. Solution: Use of a polar aprotic solvent (DMF or acetonitrile) and an inorganic base (K₂CO₃) with iodide catalysis (KI) to facilitate the Finkelstein reaction in situ, converting the bromide to the more reactive iodide.[1]

Step 2: Deprotection

Reaction: Hydrazinolysis of the phthalimide group. Mechanism: Hydrazine attacks the phthalimide carbonyls, releasing the primary amine and forming the insoluble phthalhydrazide byproduct.[1]

Alternative Pathway (The Nitrile Route)[1]

If the phthalimide byproduct removal proves difficult in scale-up, the nitrile reduction route offers higher atom economy.

-

Alkylation: 3,3-Dimethylmorpholine + Chloroacetonitrile

2-(3,3-dimethylmorpholin-4-yl)acetonitrile. -

Reduction: Hydrogenation (Raney Ni/H₂) or chemical reduction (LiAlH₄) to yield the target amine.[1]

-

Note: LiAlH₄ reduction is preferred for lab scale to avoid high-pressure equipment, though it requires strict anhydrous conditions.

-

Preparation of the Core: 3,3-Dimethylmorpholine

If the core scaffold (CAS 59229-63-9) is not commercially available, it must be synthesized via an annulation strategy.

Figure 2: De novo synthesis of the 3,3-dimethylmorpholine core.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Step 1)

Reagents:

-

N-(2-Bromoethyl)phthalimide (1.1 eq)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)[1]

-

Potassium Iodide (KI) (0.1 eq, catalytic)[1]

-

Acetonitrile (MeCN) or DMF (10 vol)[1]

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend K₂CO₃ and KI in MeCN.

-

Addition: Add 3,3-dimethylmorpholine and N-(2-bromoethyl)phthalimide.

-

Reaction: Heat the mixture to reflux (80-82°C for MeCN, 90°C for DMF) under nitrogen atmosphere.

-

Critical Control Point: Due to steric hindrance, reaction time may extend to 18-24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is typically a solid or viscous oil. Recrystallize from ethanol or purify via flash column chromatography (SiO₂, DCM/MeOH gradient) if necessary.

Protocol B: Deprotection (Step 2)[1]

Reagents:

-

Phthalimide intermediate (from Step 1)[1]

-

Hydrazine hydrate (N₂H₄[1]·H₂O) (3.0 eq)

-

Ethanol (EtOH) (10 vol)

Procedure:

-

Reaction: Dissolve the intermediate in EtOH. Add hydrazine hydrate dropwise.

-

Reflux: Heat to reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.[1]

-

Workup: Cool the mixture. Acidify with 1M HCl to pH ~1 (this solubilizes the amine product and ensures complete precipitation of phthalhydrazide). Filter off the white solid.

-

Isolation: Basify the filtrate with 2M NaOH to pH >12. Extract with Dichloromethane (DCM) (3x).[1]

-

Drying: Dry combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

-

Final Product: The resulting oil is this compound. Store under inert gas (Argon) as primary amines can absorb CO₂ from the air.

Analytical Data & Quality Control

Expected Physicochemical Properties:

-

Appearance: Colorless to pale yellow oil.

-

Solubility: Highly soluble in DCM, MeOH, Water (at low pH).[1]

-

Stability: Hygroscopic; sensitive to CO₂ (carbamate formation).[1]

Key Characterization Signals (¹H NMR in CDCl₃):

-

Gem-dimethyl: Singlet, ~1.0–1.2 ppm (6H).[1]

-

Morpholine Ring:

-

-CH₂-O- (C2): Triplet/Multiplet ~3.6 ppm.

-

-CH₂-N- (C5, C6): Multiplets ~2.3–2.6 ppm (shifted due to sterics).

-

-

Side Chain:

-

N-CH₂-CH₂-NH₂: Two triplets ~2.4 ppm (N-CH₂) and ~2.8 ppm (CH₂-N).

-

| Parameter | Specification Limit | Method |

| Purity | > 95.0% | HPLC / GC-MS |

| Identity | Matches Reference | ¹H NMR / MS |

| Water Content | < 0.5% | Karl Fischer |

| Residual Solvent | < ICH Limits | GC-Headspace |

References

-

Sigma-Aldrich. (n.d.). 3,3-Dimethylmorpholine Product Page. Retrieved from [1]

-

PubChem. (n.d.). 2-(3,3-Dimethylmorpholin-4-yl)ethanamine (CID 50987580).[2] Retrieved from [1]

-

Langdon, W. K., et al. (1966).[1][4] Preparation of Dimethylmorpholine by Reaction of Dipropylene Glycol with Ammonia. I&EC Product Research and Development. Retrieved from [1]

-

ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [1]

-

Fisher Scientific. (n.d.). 4-(2-Aminoethyl)morpholine Safety Data Sheet. Retrieved from [1]

Sources

2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine: Structural Mechanism & Pharmacophoric Utility

Topic: 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine mechanism of action Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists[1]

Executive Summary

This compound (CAS: 1156086-77-9) is not a standalone therapeutic agent but a high-value pharmacophore intermediate . In modern medicinal chemistry, particularly in the development of kinase inhibitors (mTOR/PI3K) and CNS-active agents, this structural motif serves a dual mechanistic function: it acts as a metabolic shield and a selectivity filter .[1]

This guide deconstructs the "mechanism of action" of this moiety from a fragment-based drug design (FBDD) perspective, detailing how its incorporation into larger drug scaffolds optimizes binding thermodynamics, metabolic stability, and target selectivity.[1]

Physicochemical Mechanism: The Gem-Dimethyl Effect

The core value of this fragment lies in the 3,3-dimethyl substitution on the morpholine ring. This is a classic application of the Thorpe-Ingold effect (gem-dimethyl effect), which alters the thermodynamics of the molecule.

Conformational Restriction

Unsubstituted morpholine rings can flip between chair conformations with relatively low energy barriers.[1] The introduction of two methyl groups at the C3 position creates steric bulk that:

-

Locks the Conformation: Biases the morpholine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.[1]

-

Restricts Rotational Freedom: When attached to a scaffold via the ethylamine linker, the bulky dimethyl group restricts the rotation around the N-C bond, forcing the side chain into a preferred vector.[1]

Metabolic Blockade (The "Shield")

Morpholine rings in drug candidates are notorious "soft spots" for metabolic degradation, primarily via oxidative dealkylation by Cytochrome P450 enzymes (CYP450).

-

Mechanism: CYP450 typically attacks the carbon alpha to the nitrogen (α-carbon).

-

The Solution: In 3,3-dimethylmorpholine, the α-carbon is quaternary (no abstractable hydrogens).[1] This physically blocks CYP450 access and chemically prevents the formation of the unstable carbinolamine intermediate required for ring opening.[1]

Data: Metabolic Stability Comparison

| Parameter | Unsubstituted Morpholine | 3,3-Dimethylmorpholine | Mechanistic Impact |

| CYP450 Vulnerability | High (α-carbon oxidation) | Low (Steric/Chemical block) | Extends |

| Lipophilicity (cLogP) | Lower | Higher (+0.5 to +0.8 units) | Improves BBB Permeability |

| Basicity (pKa) | ~8.3 | ~7.8 - 8.0 | Modulates solubility/ionization |

Biological Mechanism: Kinase Selectivity (mTOR/PI3K)

The most authoritative application of this moiety is in the design of mTOR (mechanistic target of rapamycin) and PI3K (Phosphoinositide 3-kinase) inhibitors.

The Selectivity Filter

Inhibitors like PQR626 utilize the 3,3-dimethylmorpholine group to differentiate between the ATP-binding pockets of closely related kinases.

-

Hinge Binding: The morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase (e.g., Val2240 in mTOR).[1][2]

-

Steric Clash: The 3,3-dimethyl group is too bulky for the restrictive pockets of certain PI3K isoforms (like PI3K

) but is accommodated by the slightly larger solvent-exposed region of mTOR. This creates isoform selectivity .

Visualization: Mechanism of Selectivity & Metabolism

The following diagram illustrates how the 3,3-dimethyl group prevents metabolic breakdown and enforces selectivity.

Caption: Mechanistic dual-role of the 3,3-dimethylmorpholine moiety in preventing CYP450 oxidation and enforcing kinase selectivity via steric exclusion.

Synthetic Mechanism & Protocols

For researchers utilizing this building block, the primary mechanism of incorporation is via nucleophilic attack using the primary amine tail.[1]

Synthesis of the Fragment

If the fragment is not purchased, it is synthesized via the alkylation of 3,3-dimethylmorpholine with N-(2-bromoethyl)phthalimide followed by deprotection, or direct alkylation with chloroacetonitrile and reduction.[1]

Coupling Protocol (General Procedure)

Context: Attaching the fragment to a chloropyrimidine or chlorotriazine scaffold (common in kinase inhibitors).

Reagents:

-

Scaffold: 4,6-dichloro-1,3,5-triazine derivative[1]

-

Ligand: this compound

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF or THF

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of the chloro-heterocycle scaffold in anhydrous THF under

atmosphere. Cool to 0°C.[1] -

Activation: Add 2.5 eq of DIPEA. The base neutralizes the HCl generated during the

mechanism.[1] -

Addition: Dropwise add 1.1 eq of This compound dissolved in THF.

-

Mechanistic Note: The primary amine of the ethyl chain is the nucleophile.[1] The steric bulk of the tertiary amine (morpholine nitrogen) prevents it from competing or interfering, ensuring regio-controlled coupling at the tail.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Look for mass shift +158 Da).

-

Workup: Dilute with EtOAc, wash with brine. The gem-dimethyl group increases lipophilicity, making extraction into organic phase efficient.[1]

Case Study: PQR626 (mTOR Inhibitor)

The most prominent "proof of mechanism" for this specific fragment is found in the development of PQR626 , a brain-penetrant mTOR inhibitor.[3]

-

Challenge: Early morpholine-based inhibitors had poor selectivity (hitting PI3K

caused insulin resistance) and poor metabolic stability. -

Solution: Replacement of standard morpholine with the 3,3-dimethyl variant.[1][3][4][5][6][7]

-

Outcome:

-

Selectivity: Achieved >80-fold selectivity for mTOR over PI3K

. -

CNS Penetration: The increased lipophilicity allowed the compound to cross the Blood-Brain Barrier (BBB).

-

Efficacy: Potent inhibition of phosphorylation of S6 and PKB/Akt in glioblastoma models.[1]

-

References

-

Beaufils, F., et al. (2020).[1] "4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders." Journal of Medicinal Chemistry. Link

-

Rageot, D., et al. (2019).[1] "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor." Journal of Medicinal Chemistry. Link

-

Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry." Elsevier.[1] (Reference for Thorpe-Ingold and gem-dimethyl effect principles).

-

PubChem. "Compound Summary: this compound." National Library of Medicine. Link

Sources

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. US9278960B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use - Google Patents [patents.google.com]

- 5. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling of 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine

[1]

Executive Summary

This compound is a diamine scaffold increasingly utilized in modern drug discovery, particularly for kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands.[1] It is characterized by a gem-dimethyl substituted morpholine ring linked to an ethylamine chain.

The strategic introduction of the gem-dimethyl group at the C3 position serves two critical functions in medicinal chemistry:

-

Conformational Restriction: It leverages the Thorpe-Ingold effect to lock the morpholine ring into a preferred chair conformation, reducing the entropic penalty upon protein binding.

-

Metabolic Blockade: It sterically hinders the C3 position, a common site for oxidative metabolism (α-carbon oxidation) by Cytochrome P450 enzymes, thereby extending the half-life of the parent drug.[1]

Chemical Identity & Structural Analysis[1]

| Parameter | Detail |

| IUPAC Name | This compound |

| Synonyms | 4-(2-Aminoethyl)-3,3-dimethylmorpholine; 3,3-Dimethyl-4-morpholineethanamine |

| CAS Number | Note: Specific CAS for the amine is rare in public registries.[1] Core 3,3-dimethylmorpholine is CAS 59229-63-9.[1][2][3] |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| SMILES | CC1(C)COCCN1CCN |

| Core Scaffold | 3,3-Dimethylmorpholine (CAS 59229-63-9) |

3D Conformational Analysis (The Gem-Dimethyl Effect)

Unlike unsubstituted morpholine, which flips rapidly between chair conformers, the 3,3-dimethyl derivative exhibits a biased conformational equilibrium.[1] The bulky methyl groups occupy the equatorial/axial positions at C3, forcing the adjacent Nitrogen-4 substituent (the ethylamine chain) into a specific orientation to minimize 1,3-diaxial interactions.[1] This "pre-organization" is a key design principle for high-affinity ligands.[1]

Physicochemical Properties

Data represents a synthesis of experimental values for the core scaffold and calculated predictions for the full amine derivative.

| Property | Value | Context & Implications |

| Boiling Point | ~205 - 210 °C (Predicted) | Extrapolated from 4-(2-aminoethyl)morpholine (205°C).[1] The globular shape may slightly depress BP relative to MW increase. |

| Density | 0.92 - 0.95 g/mL | Typical for alkyl-substituted morpholines.[1] |

| pKa (Primary Amine) | ~10.1 | Highly basic; primary site of protonation at physiological pH. |

| pKa (Morpholine N) | ~7.5 - 8.0 | Lower than unsubstituted morpholine (8.36) due to steric hindrance and inductive effects of the gem-dimethyl group. |

| LogP (Octanol/Water) | 0.2 - 0.5 | Moderately lipophilic. The methyl groups increase lipophilicity compared to the unsubstituted analog (LogP -0.8). |

| Topological Polar Surface Area (TPSA) | 38.25 Ų | Favorable for Blood-Brain Barrier (BBB) penetration (Rule of Thumb: <90 Ų). |

| Solubility | High (Water, Ethanol, DCM) | Miscible in aqueous acid; free base is soluble in organic solvents.[1] |

Synthetic Routes & Manufacturing

The synthesis of this compound requires overcoming the steric hindrance at the N4 position caused by the adjacent C3 gem-dimethyl group.[1] Standard alkylation often proceeds slower than with simple morpholine.

Method A: The Nitrile Reduction Route (Industrial Standard)

This pathway avoids the polymerization risks of using 2-chloroethylamine.

-

Alkylation: 3,3-Dimethylmorpholine is reacted with chloroacetonitrile in the presence of a base (K₂CO₃ or DIPEA) in acetonitrile or DMF.

-

Reaction Control: The steric bulk at C3 requires elevated temperatures (reflux) or catalytic iodide (KI) to drive the reaction to completion.

-

-

Reduction: The intermediate nitrile (2-(3,3-dimethylmorpholin-4-yl)acetonitrile) is reduced to the primary amine.[1]

-

Reagents: Lithium Aluminum Hydride (LiAlH4) in THF or Hydrogenation (H₂/Raney Nickel).

-

Method B: The Gabriel Synthesis (Lab Scale High Purity)

Ideal for generating the primary amine without secondary/tertiary amine byproducts.

-

Coupling: 3,3-Dimethylmorpholine + N-(2-bromoethyl)phthalimide.

-

Deprotection: Hydrazine hydrate reflux to release the free amine.

Visualization: Synthetic Pathway

Caption: Two-step synthesis via nitrile intermediate, favored for avoiding polymerization side-reactions common with direct chloroethylamine alkylation.[1]

Handling, Stability & Safety (E-E-A-T)

Stability Profile

-

Air Sensitivity: The primary amine is susceptible to carbamation (reacting with atmospheric CO₂) to form carbamate salts. Store under inert atmosphere (Argon/Nitrogen).

-

Oxidation: While the C3 position is blocked, the primary amine (N-terminus) can oxidize over time if exposed to air/light.[1]

-

Shelf Life: >2 years if stored at 2–8°C under Argon.[1]

Safety Protocols

-

Hazards: Corrosive (Causes severe skin burns and eye damage - H314).

-

PPE: Neoprene gloves, chemical splash goggles, and face shield.[1] Work strictly within a fume hood.

-

Spill Management: Do not use water initially (exothermic reaction). Absorb with sand/vermiculite, then neutralize with dilute acetic acid.[1]

Applications in Medicinal Chemistry

Kinase Inhibitor Design

The 3,3-dimethylmorpholine moiety is a bioisostere for morpholine, often used to improve the selectivity profile of kinase inhibitors.[1]

-

Mechanism: The methyl groups clash with narrow pockets in the ATP-binding site of off-target kinases, potentially improving selectivity for the target kinase (e.g., PI3Kα vs. PI3Kδ).[1]

Metabolic Stability Enhancement

-

Problem: Morpholine rings are prone to metabolic opening via oxidation at the carbon alpha to the nitrogen.

-

Solution: The 3,3-dimethyl substitution blocks one side of the ring from enzymatic attack, significantly reducing clearance rates (Cl_int) in liver microsomes.[1]

Visualization: Structure-Activity Relationship (SAR)

Caption: Functional decomposition of the molecule showing how specific structural features translate to medicinal chemistry advantages.

References

-

National Center for Biotechnology Information (PubChem). this compound (Compound).[1] Accessed Feb 2026.[4] [Link]

-

Organic Syntheses. General Procedure for Alkylation of Amines with Chloroacetonitrile. Org.[5][6][7] Synth. 1950, 30, 22.[1][7] [Link]

-

Journal of Medicinal Chemistry. Morpholine As a Scaffold in Medicinal Chemistry: Synthetic Strategies and Biological Activity. (Contextual Reference on Morpholine SAR). [Link]

Sources

- 1. 2-(2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 5. researchgate.net [researchgate.net]

- 6. 3,3-Dimethylmorpholine | 59229-63-9 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine structural analogs and derivatives

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This guide focuses on the chemical landscape of structural analogs and derivatives of this compound. While literature on this specific molecule is not publicly available, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals by deconstructing its core structure and exploring rational design strategies for novel analogs.[3] We will delve into synthetic methodologies, structure-activity relationship (SAR) insights, and detailed experimental protocols grounded in established morpholine chemistry. The aim is to provide a robust framework for the synthesis and evaluation of novel compounds centered around the dimethylmorpholine ethanamine core.

Introduction: The Morpholine Scaffold in Drug Discovery

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is a cornerstone in modern medicinal chemistry.[4] Its unique physicochemical properties, including water solubility conferred by the ether oxygen and a basic nitrogen atom for salt formation, make it a valuable component in drug design. The morpholine moiety can enhance potency through molecular interactions with target proteins and modulate pharmacokinetic profiles, such as metabolic stability and absorption.[1] Consequently, it is a ubiquitous feature in a wide array of therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[5][6]

The subject of this guide, this compound, presents a specific substitution pattern: a gem-dimethyl group at the C3 position of the morpholine ring and an ethanamine side chain at the N4 position. The gem-dimethyl substitution is anticipated to introduce steric bulk, potentially influencing the ring's conformation and its interaction with biological targets while also potentially blocking metabolic pathways, thereby enhancing stability. The N-ethanamine side chain provides a primary amine, a versatile functional handle for further derivatization to explore a wide chemical space.

This guide will systematically explore the synthesis of the core scaffold, strategies for generating analogs and derivatives, and the underlying principles of their design.

Synthetic Strategies for the Dimethylmorpholine Core and its Analogs

The synthesis of the this compound core can be approached through a logical sequence of building the substituted morpholine ring followed by N-alkylation.

Synthesis of the 3,3-Dimethylmorpholine Scaffold

A common and efficient method for constructing morpholine rings is the annulation of 1,2-amino alcohols.[7] For the 3,3-dimethylmorpholine scaffold, a plausible synthetic precursor would be 2-amino-2-methyl-1-propanol. The synthesis can be envisioned via a two-step process involving an initial N-alkylation followed by cyclization.

A modern and efficient approach involves using ethylene sulfate for the annulation of the 1,2-amino alcohol, which acts as a dielectrophile, adding a two-carbon unit in a redox-neutral process.[7]

Diagram 1: Proposed Synthesis of 3,3-Dimethylmorpholine

A proposed synthetic route to the 3,3-dimethylmorpholine scaffold using ethylene sulfate.

N-Alkylation to Introduce the Ethanamine Side Chain

Once the 3,3-dimethylmorpholine scaffold is obtained, the ethanamine side chain can be introduced at the N4 position. A standard method is the reaction with a protected 2-haloethylamine, such as 2-bromoethylamine hydrobromide, followed by deprotection. An alternative is the reaction with 2-chloroacetonitrile followed by reduction of the nitrile group.

Protocol 1: Synthesis of this compound

Step 1: N-alkylation with 2-bromoethylamine hydrobromide

-

To a solution of 3,3-dimethylmorpholine (1.0 eq) in a suitable solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (2.5 eq).

-

Add 2-bromoethylamine hydrobromide (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The resulting crude product is the desired this compound, which can be purified by column chromatography or distillation.

Structural Analogs and Derivatives: A Framework for Exploration

The core structure of this compound offers multiple points for modification to generate a library of analogs and derivatives. The goal of these modifications is to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[8]

Diagram 2: Rational Drug Design Workflow

A workflow for the rational design and optimization of novel analogs.

Modifications of the Morpholine Ring

The substitution pattern on the morpholine ring can significantly impact the molecule's properties.

-

Positional Isomers of the Dimethyl Group: Moving the gem-dimethyl group to the C2 position would result in 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine.[9] This may alter the steric profile around the ether oxygen and adjacent nitrogen.

-

Stereoisomers: Introducing methyl groups at different positions, such as in 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine, would create stereocenters.[10] The synthesis and separation of different diastereomers and enantiomers would be crucial, as biological activity is often stereospecific.

-

Alternative Ring Systems: Replacing the morpholine ring with a thiomorpholine ring can modulate lipophilicity and hydrogen bonding capacity, which can influence cell permeability and target engagement.[11]

Variations of the N4-Side Chain

The linker between the morpholine nitrogen and the terminal amine can be altered.

-

Chain Length: Increasing or decreasing the length of the alkyl chain (e.g., from ethanamine to propanamine or methanamine) can optimize the distance to a binding pocket in a target protein.

-

Chain Rigidity: Introducing rigidity into the side chain, for example, by incorporating it into a cyclic structure or adding double/triple bonds, can lock the conformation and potentially increase binding affinity by reducing the entropic penalty of binding.

Derivatization of the Terminal Amine

The primary amine of the ethanamine side chain is a prime location for derivatization to explore a vast chemical space.

-

Amide and Sulfonamide Formation: Acylation with various acid chlorides or sulfonyl chlorides can introduce a wide range of substituents. For instance, reacting the primary amine with substituted benzoyl chlorides can probe interactions with aromatic binding pockets.[6]

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas, which are excellent hydrogen bond donors and acceptors.

-

Reductive Amination: The primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

Table 1: Proposed Analogs and Derivatives for SAR Study

| Modification Type | Example Structure Name | Rationale for Synthesis |

| Ring Isomer | 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine | Evaluate the impact of steric bulk position on activity. |

| Ring Analog | 2-(3,3-Dimethylthiomorpholin-4-yl)ethan-1-amine | Modulate lipophilicity and H-bonding potential. |

| Side Chain Homolog | 3-(3,3-Dimethylmorpholin-4-yl)propan-1-amine | Optimize linker length for target binding. |

| Amine Derivative | N-(2-(3,3-Dimethylmorpholin-4-yl)ethyl)benzamide | Introduce aromatic interactions and modify solubility. |

| Amine Derivative | 1-(2-(3,3-Dimethylmorpholin-4-yl)ethyl)-3-phenylurea | Introduce strong H-bond donor/acceptor motifs. |

Experimental Protocols for Synthesis and Characterization

The successful development of novel analogs requires robust and reproducible experimental methods.

Protocol 2: General Procedure for Amide Synthesis

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the desired acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Characterization Techniques

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

-

Chromatography: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compounds.

Conclusion and Future Directions

While this compound itself is not a well-documented compound, its core structure represents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive framework for designing, synthesizing, and characterizing its structural analogs and derivatives. By systematically modifying the dimethylmorpholine ring, the N-alkylethanamine side chain, and the terminal amine, researchers can explore a rich chemical space. The diverse biological activities associated with the morpholine scaffold suggest that novel compounds derived from this core could have significant potential in various therapeutic areas, including oncology and infectious diseases.[12] Future work should focus on the synthesis of the proposed analog libraries followed by high-throughput screening to identify lead compounds for further optimization.

References

-

PubChem. (n.d.). This compound. Retrieved February 19, 2026, from [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01052. Available at: [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

ResearchGate. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. Available at: [Link]

-

American Elements. (n.d.). 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine. Retrieved February 19, 2026, from [Link]

-

AlKaissi, S. S. (2025). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.

-

ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved February 19, 2026, from [Link]

-

Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. Available at: [Link]

-

JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link]

-

SlideShare. (n.d.). Structures Activity Relationship. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine. Retrieved February 19, 2026, from [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C8H18N2O) [pubchemlite.lcsb.uni.lu]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. repository.limu.edu.ly [repository.limu.edu.ly]

- 9. PubChemLite - 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine (C8H18N2O) [pubchemlite.lcsb.uni.lu]

- 10. PubChemLite - 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine (C8H18N2O) [pubchemlite.lcsb.uni.lu]

- 11. jchemrev.com [jchemrev.com]

- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine

[1][2]

Executive Summary

2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine is a specialized heterocyclic building block used in medicinal chemistry.[1] It serves as a critical scaffold for introducing the 3,3-dimethylmorpholine moiety into drug candidates.[1] This specific substitution pattern is prized for its ability to exploit the Gem-Dimethyl Effect (Thorpe-Ingold Effect) , which can rigidly constrain the morpholine ring conformation, enhance metabolic stability by blocking

This guide provides a comprehensive technical analysis of the compound, including its identification, synthetic methodologies, and application in rational drug design.[1]

Part 1: Identity & Physicochemical Profile[1][2][3]

Unlike its 2,2-dimethyl isomer (CAS 1156086-77-9), the 3,3-dimethyl variant is less commonly indexed in public registries with a unique CAS number for the free base.[1] It is frequently identified by its PubChem CID or referenced via its parent core.[1]

Chemical Identification Table

| Property | Data |

| Compound Name | This compound |

| Systematic Name | 2-(3,3-dimethylmorpholin-4-yl)ethanamine |

| PubChem CID | 50987580 |

| Parent Core CAS | 59229-63-9 (3,3-Dimethylmorpholine) |

| Molecular Formula | |

| Molecular Weight | 158.24 g/mol |

| InChI Key | UMUSYFTZUULERM-UHFFFAOYSA-N |

| SMILES | CC1(COCCN1CCN)C |

Physicochemical Properties (Predicted)[1][2][5][8][9][10][11]

Part 2: Structural Analysis & The Gem-Dimethyl Effect[1][2]

The defining feature of this molecule is the geminal dimethyl substitution at the C3 position.[1] In drug discovery, this is not merely a structural decoration but a functional modification designed to alter the molecule's energy landscape.[1]

Mechanism of Action: Conformational Locking

The Gem-Dimethyl Effect (Thorpe-Ingold Effect) restricts the bond rotation of the morpholine ring.[1] The two methyl groups at C3 create steric repulsion that favors a specific chair conformation.[1] This "pre-organization" reduces the entropic penalty upon binding to a protein target, potentially increasing potency.[1]

Metabolic Shielding

The C3 position is adjacent to the nitrogen atom (N4).[1] In unsubstituted morpholines, the

-

Blockade: The 3,3-dimethyl group sterically hinders the approach of CYP enzymes.[1]

-

Electronic Effect: It removes abstractable protons at the C3 position, forcing metabolism to occur at the less favorable C5 position or on the side chain.[1]

Part 3: Synthetic Pathways

The synthesis of this compound presents a challenge due to the steric hindrance at the nitrogen atom.[1] Direct alkylation with 2-chloroethanamine often leads to poly-alkylation or low yields.[1] A stepwise approach using Chloroacetonitrile is the industry standard for high purity.[1]

Protocol: The Nitrile Reduction Route[1][2]

Reagents:

-

Precursor: 3,3-Dimethylmorpholine (CAS 59229-63-9).[1]

-

Alkylating Agent: Chloroacetonitrile (

).[1] -

Base: Potassium Carbonate (

) or DIPEA.[1] -

Reducing Agent: Lithium Aluminum Hydride (

) or Raney Nickel/H2.[1]

Step 1: N-Alkylation (Cyanomethylation)[1]

-

Reaction: Dissolve 3,3-dimethylmorpholine (1.0 eq) in MeCN or DMF. Add

(2.0 eq) and Chloroacetonitrile (1.1 eq).[1] -

Conditions: Heat to 60°C for 4–6 hours.

-

Mechanism:

displacement of chloride by the morpholine nitrogen.[1] The steric bulk at C3 slows this reaction compared to unsubstituted morpholine, requiring heat and time.[1] -

Intermediate: 2-(3,3-dimethylmorpholin-4-yl)acetonitrile.[1]

Step 2: Nitrile Reduction[1]

-

Reaction: Suspend

(2.0 eq) in dry THF under Argon at 0°C. Add the nitrile intermediate dropwise. -

Conditions: Reflux for 2 hours, then quench carefully (Fieser workup).

Part 4: Applications in Drug Discovery

This compound is primarily used as a side-chain building block to optimize the physicochemical properties of lead compounds.[1]

Solubility Enhancement

The terminal primary amine is basic (pKa ~10) and will be protonated at physiological pH, ensuring high aqueous solubility.[1] This is critical for converting lipophilic scaffolds into soluble drugs.[1]

Linker Chemistry

The primary amine serves as a versatile handle for amide coupling, reductive amination, or sulfonamide formation.[1] It acts as a "spacer" (ethylene group) that distances the bulky morpholine headgroup from the core pharmacophore, preventing steric clash while maintaining the beneficial properties of the morpholine.[1]

Case Study: Kinase Inhibitors

In the design of PI3K or mTOR inhibitors, morpholine rings are often used to interact with the hinge region of the kinase ATP-binding pocket.[1] Substituting a standard morpholine with the 3,3-dimethyl variant can:

Part 5: Handling & Safety Information

While specific toxicological data for this isomer is limited, standard safety protocols for aliphatic amines and morpholine derivatives apply.[1]

-

Hazards: Corrosive (Causes severe skin burns and eye damage).[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.[1]

-

First Aid: In case of contact, immediately flush eyes with water for 15 minutes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50987580, 2-(3,3-dimethylmorpholin-4-yl)ethanamine. Retrieved from [Link]

-

American Chemical Society (2025). 3,3-Dimethylmorpholine (CAS 59229-63-9) Common Chemistry Data. Retrieved from [Link][1]

-

Wymann, M. et al. (2019). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry. (Contextualizing the use of 3,3-dimethylmorpholine scaffolds). Retrieved from [Link][1]

-

Beak, P. et al. (1996). The Thorpe-Ingold Effect in Organic Synthesis. Chemical Reviews. (Fundamental grounding for the Gem-Dimethyl effect mechanism).[1]

2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine IUPAC name and synonyms

Executive Summary & Chemical Identity

2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine is a specialized heterocyclic building block utilized in modern medicinal chemistry. Unlike the ubiquitous 4-(2-aminoethyl)morpholine, this gem-dimethyl substituted variant is deployed strategically to modulate metabolic stability and restrict conformational freedom via the Thorpe-Ingold effect. It serves as a critical "linker-pharmacophore" in the synthesis of kinase inhibitors (e.g., PI3K, SIK) and GPCR ligands.

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| Synonyms | 4-(2-Aminoethyl)-3,3-dimethylmorpholine; 2-(3,3-Dimethyl-4-morpholinyl)ethylamine |

| CAS Number | Note: Often cited in patents (e.g., WO2010138589) without a distinct commercial CAS. Related: 59229-63-9 (Parent amine). |

| PubChem CID | 50987580 |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| SMILES | CC1(CN(CCO1)CCN)C |

Structural Significance in Drug Design

As a Senior Application Scientist, I emphasize that the selection of this moiety over a standard morpholine is rarely accidental. It is a decision driven by two specific mechanistic goals:

A. Metabolic Blocking (The "Metabolic Hotspot" Defense)

The morpholine ring is susceptible to oxidative metabolism, particularly

-

Mechanism: The introduction of the gem-dimethyl group at the C3 position sterically hinders Cytochrome P450 enzymes from accessing the

-carbon. -

Outcome: This modification significantly extends the half-life (

) of the parent drug molecule in microsomal stability assays.

B. The Thorpe-Ingold Effect (Conformational Pre-organization)

The bulky methyl groups at C3 force the morpholine ring into a specific chair conformation and restrict the rotation of the N-alkyl bond.

-

Thermodynamic Benefit: By reducing the entropic penalty upon binding to a protein target, the gem-dimethyl group can enhance potency (

) by orders of magnitude compared to the unsubstituted analog.

Physicochemical Profiling (Predicted)

Note: Values are calculated based on structure-activity relationship (SAR) data of analogous 3,3-dimethylmorpholine derivatives.

| Property | Value | Implication for MedChem |

| cLogP | ~0.3 - 0.5 | Slightly more lipophilic than unsubstituted morpholine (LogP -0.8), improving membrane permeability. |

| pKa (Basic N) | ~7.8 - 8.2 | The steric bulk near the nitrogen slightly depresses basicity compared to standard tertiary amines, potentially reducing hERG liability. |

| TPSA | ~38 Ų | Favorable for CNS penetration if the attached scaffold allows. |

Synthetic Methodology

The most robust route for synthesizing this compound on a multi-gram scale avoids the use of unstable aziridines. Instead, we utilize a Cyanomethylation-Reduction sequence . This protocol is self-validating through distinct IR and NMR checkpoints.

Route: Nitrile Reduction Strategy

Figure 1: Two-step synthetic pathway via nitrile intermediate.

Detailed Protocol

Step 1: N-Alkylation (Formation of the Nitrile)

-

Setup: Charge a round-bottom flask with 3,3-dimethylmorpholine (1.0 eq) and anhydrous Acetonitrile (10 vol).

-

Base Addition: Add Potassium Carbonate (

, 2.5 eq) followed by Potassium Iodide (catalytic, 0.1 eq) to accelerate the Finkelstein-like displacement. -

Alkylation: Dropwise add Chloroacetonitrile (1.1 eq) at 0°C. Warm to reflux (80°C) and stir for 12 hours.

-

Validation (TLC/LCMS): Monitor disappearance of the secondary amine. The product will show a distinct Nitrile stretch in IR (~2240 cm⁻¹).

-

Workup: Filter inorganic salts, concentrate the filtrate, and partition between EtOAc/Water. Dry organic layer over

.

Step 2: Reduction to Primary Amine

-

Activation: Suspend Lithium Aluminum Hydride (LAH) (2.0 eq) in anhydrous THF under Argon at 0°C.

-

Addition: Add the nitrile intermediate (dissolved in THF) dropwise to the LAH suspension. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1x mass of LAH), then 15% NaOH (1x), then water (3x). Stir until a white granular precipitate forms.

-

Isolation: Filter through Celite. Concentrate the filtrate to yield the crude amine oil.

-

Purification: If necessary, distill under reduced pressure or form the HCl salt (add 4M HCl in Dioxane) for solid storage.

Handling & Storage Guidelines

As a primary amine with a morpholine core, this compound is hygroscopic and air-sensitive .

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Carbonate Formation: Like most primary amines, it will avidly absorb atmospheric

to form carbamates. Always handle in a fume hood and recap immediately. -

Stability: The gem-dimethyl group confers higher oxidative stability compared to the linear analog, but prolonged exposure to light should be avoided.

References

-

Talele, T. T. (2018). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210. Link

-

Bodnarchuk, M. S., et al. (2018). "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines."[1] Journal of Medicinal Chemistry, 61(19), 8925–8930. Link

-

World Intellectual Property Organization. (2010). WO2010138589A1: Bicyclic pyrimidine PI3K inhibitor compounds. (Describes the use of 3,3-dimethylmorpholine as a building block). Link

-

World Intellectual Property Organization. (2019). WO2019238424A1: Novel compounds and pharmaceutical compositions thereof for the treatment of diseases. (Cites the specific ethanamine derivative). Link

-

Jung, M. E., & Piizzi, G. (2005). "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766. Link

Sources

spectroscopic data (NMR, IR, MS) for 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine

Technical Monograph: Spectroscopic Characterization of 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine

Executive Summary

This guide provides an in-depth spectroscopic analysis of This compound (CAS: Analogous to 59229-63-9 parent), a critical building block in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways). The presence of the gem-dimethyl group at the 3-position of the morpholine ring introduces specific steric and electronic properties that distinguish it from the common 4-(2-aminoethyl)morpholine.

This document details the expected NMR, IR, and MS signatures, emphasizing the structural diagnosis required to validate the 3,3-dimethyl substitution pattern, which is prone to isomerization or mis-assignment during synthesis.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 4-(2-Aminoethyl)-3,3-dimethylmorpholine |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| Monoisotopic Mass | 158.1419 Da |

| Appearance | Colorless to pale yellow oil (hygroscopic) |

| Solubility | Miscible in Water, Methanol, DMSO, DCM |

| pKa (Calc.) | ~9.2 (Primary amine), ~6.5 (Morpholine N) |

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific impurities like the non-methylated analog or ring-opened byproducts.

Common Synthetic Route: Alkylation of 3,3-dimethylmorpholine with chloroacetonitrile followed by catalytic reduction.

Figure 1: Standard synthetic pathway. Key spectroscopic checkpoints include the disappearance of the nitrile stretch (IR) and the appearance of the ethylamine chain (NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3,3-dimethyl substitution breaks the symmetry of the morpholine ring, creating a unique spectral fingerprint compared to unsubstituted morpholine.

¹H NMR Characterization (400 MHz, CDCl₃)

Note: Chemical shifts are derived from the parent 3,3-dimethylmorpholine and standard amine substituent effects.

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |

| C3-Me | 1.05 - 1.15 | Singlet (s) | 6H | - | Diagnostic: The gem-dimethyls appear as a strong singlet upfield. |

| NH₂ | 1.50 - 2.00 | Broad (br s) | 2H | - | Exchangeable protons; shift varies with concentration/water content. |

| N-CH₂ (Chain) | 2.35 - 2.45 | Triplet (t) | 2H | ~6-7 Hz | Methylene adjacent to the morpholine nitrogen. |

| C5-H | 2.50 - 2.60 | Triplet (t) | 2H | ~5 Hz | Ring protons adjacent to nitrogen; coupled to C6. |

| CH₂-N (Chain) | 2.70 - 2.80 | Triplet (t) | 2H | ~6-7 Hz | Methylene adjacent to the primary amine. |

| C2-H | 3.30 - 3.40 | Singlet (s) | 2H | - | Critical Diagnostic: These protons are isolated between Oxygen and the quaternary C3. They cannot couple to C3 (no protons). |

| C6-H | 3.65 - 3.75 | Triplet (t) | 2H | ~5 Hz | Ring protons adjacent to oxygen; coupled to C5. |

Key Structural Confirmation:

-

The C2 Singlet: In unsubstituted morpholine, the protons next to oxygen appear as multiplets/triplets. In this compound, the C2 protons appear as a singlet because the adjacent C3 carbon is quaternary (fully substituted with methyls).

-

Integration Ratio: The ratio of the methyl singlet (6H) to the C2 singlet (2H) must be exactly 3:1.

¹³C NMR Characterization (100 MHz, CDCl₃)

-

20-25 ppm: Methyl carbons (C3-Me ).

-

39-41 ppm: Primary amine methylene (-CH₂-NH₂).

-

50-52 ppm: Ring carbon adjacent to Nitrogen (C5).

-

54-56 ppm: Chain methylene adjacent to Ring Nitrogen (N-CH₂-).

-

58-60 ppm: Quaternary Carbon (C3). Low intensity peak due to long relaxation time.

-

67-68 ppm: Ring carbon adjacent to Oxygen (C6).

-

74-76 ppm: Ring carbon adjacent to Oxygen (C2). (Deshielded by O and quaternary center).

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the morpholine ring and the facile cleavage of the ethylamine chain.

Method: ESI+ (Electrospray Ionization, Positive Mode) Molecular Ion: [M+H]⁺ = 159.15 m/z

Fragmentation Pathway: The fragmentation follows standard amine rules, primarily alpha-cleavage.

Figure 2: Predicted ESI+ fragmentation pathway. The ion at m/z 114 corresponds to the protonated 3,3-dimethylmorpholine core.

Infrared Spectroscopy (FT-IR)

IR is useful for confirming the presence of the primary amine and the ether linkage.

| Frequency (cm⁻¹) | Vibration Mode | Description |

| 3350 - 3280 | N-H Stretch | Doublet characteristic of a primary amine (-NH₂). |

| 2960 - 2850 | C-H Stretch | Strong absorptions due to methyl and methylene groups (sp³ C-H). |

| 1590 - 1610 | N-H Bend | "Scissoring" vibration of the primary amine. |

| 1100 - 1120 | C-O-C Stretch | Strong ether band, characteristic of the morpholine ring. |

Quality Control & Purity Assessment

When sourcing or synthesizing this material for drug development, three specific impurities must be monitored:

-

3,3-Dimethylmorpholine (Starting Material): Detected by MS (m/z 116) and lack of ethylamine signals in NMR.

-

Dimer Impurity: Formed if the primary amine reacts with a second equivalent of alkylating agent. Detected by MS (m/z ~272) and a shift in the amine protons.

-

Regioisomers: 2,2-dimethyl or 2,6-dimethyl analogs.

-

Differentiation: The singlet at ~3.3 ppm (C2-H) in ¹H NMR is unique to the 3,3-dimethyl isomer. The 2,2-dimethyl isomer would show a singlet for the methyls but different coupling patterns for the ring protons.

-

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Morpholine derivatives. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. Compound Summary: 4-(2-Aminoethyl)morpholine (Analogous Structure). National Library of Medicine. Available at: [Link]

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[2][3][4] Chem. 1997, 62, 7512–7515.[4] (Standard for solvent referencing).[4] Available at: [Link]

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for substituent additivity rules).

Sources

Solubility Profile of 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine in Organic Solvents: A Predictive and Methodological Framework

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and final dosage form. This technical guide addresses the solubility of 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine, a specific morpholine derivative for which public experimental data is not available. In the absence of established data, this document provides a comprehensive framework for researchers and drug development professionals to predict, experimentally determine, and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility, grounded in Hansen Solubility Parameters, and provide a detailed, field-proven protocol for thermodynamic solubility determination using the gold-standard shake-flask method. The objective is to equip scientists with the necessary tools to generate reliable and reproducible solubility data, enabling informed decision-making in process chemistry and formulation development.

Analyte Characterization: Predicting Behavior from Structure

Before any experimental work commences, a thorough analysis of the target molecule's structure provides invaluable clues to its likely solubility behavior. The analyte, this compound, possesses distinct structural features that govern its interactions with various solvents.

The molecule integrates a tertiary amine within a morpholine ring, an ether linkage, and a primary alkylamine side chain. The presence of two nitrogen atoms and one oxygen atom makes it a potent hydrogen bond acceptor, while the primary amine group (-NH2) also acts as a hydrogen bond donor. The gem-dimethyl group on the morpholine ring adds steric bulk and lipophilicity.

Publicly available databases provide predicted physicochemical properties for this molecule, which are summarized below[1].

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Solubility |

|---|---|---|

| Molecular Formula | C₈H₁₈N₂O | Relatively small molecule, suggesting moderate lattice energy. |

| Molecular Weight | 158.24 g/mol | --- |

| XlogP | -0.4 | A negative XlogP value indicates a hydrophilic nature, suggesting good solubility in polar solvents. |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | Capable of donating hydrogen bonds, favoring interaction with protic and polar aprotic solvents. |

| Hydrogen Bond Acceptor Count | 3 (2xN, 1xO) | Strong capacity to accept hydrogen bonds, enhancing solubility in protic solvents like alcohols. |

| Polar Surface Area (TPSA) | 38.5 Ų | A moderate TPSA suggests good potential for membrane permeability and interaction with polar media. |

These predicted parameters collectively suggest that the compound is predominantly polar and will exhibit favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Caption: Molecular structure of the analyte.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" principle, the Hansen Solubility Parameters (HSP) offer a more powerful, semi-quantitative framework for predicting solubility.[2] This model deconstructs the total cohesive energy of a substance into three components[3][4][5]:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point (δd, δp, δh) in 3D "Hansen space." The fundamental principle is that substances with closer coordinates in this space are more likely to be miscible.[3][4] For a given solute, a "solubility sphere" can be defined with a radius (R₀). Solvents that fall within this sphere are predicted to be good solvents, while those outside are poor solvents.

The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as: Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A Relative Energy Difference (RED) number can then be calculated: RED = Ra / R₀ .

-

RED < 1: High affinity, likely to dissolve.

-

RED = 1: Borderline solubility.

-

RED > 1: Low affinity, not likely to dissolve.[4]

While the HSP for this compound must be determined experimentally, we can hypothesize its position in Hansen space based on its structure. It will likely possess a moderate δd , a significant δp due to the polar amine and ether groups, and a high δh due to its hydrogen bonding capabilities. This positions it near polar protic (e.g., ethanol, methanol) and polar aprotic (e.g., DMSO, DMF) solvents.

Table 2: Hansen Solubility Parameters for Selected Organic Solvents

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |

|---|---|---|---|

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Source: Data compiled from established HSP resources.

Caption: Conceptual framework of solubility based on Hansen space.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To generate definitive, high-quality data, the shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[6][7] This method ensures that the system reaches a true equilibrium between the dissolved and undissolved solid, providing a value that is independent of time and initial solid form (assuming the most stable polymorph).[8][9]

Causality Behind the Method

The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient duration to reach equilibrium.[10][11] The choice of an extended incubation (e.g., 24-72 hours) is critical to overcome kinetic barriers and allow for potential solution-mediated phase transformations to the most stable crystalline form, ensuring a true thermodynamic value is measured.[8] Temperature control is paramount, as solubility is highly temperature-dependent. The final analysis of the supernatant by a validated, quantitative method like HPLC provides an accurate concentration of the dissolved analyte.

Step-by-Step Protocol

Materials:

-

This compound (solid, >99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

2-5 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

-

Calibrated HPLC-UV system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess of solid this compound to a series of pre-weighed glass vials. "Excess" is key; ensure a visible amount of solid remains at the end of the experiment. A starting point of ~10 mg of solid per 1 mL of solvent is typically sufficient.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. Prepare triplicate vials for each solvent to ensure reproducibility.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[10] Allow the suspensions to equilibrate for at least 24 hours. For a robust validation, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration has reached a plateau, signifying equilibrium.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for 1-2 hours to let the excess solid settle.

-

Sample Collection: Carefully draw the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Self-Validation Check: Discard the initial 0.2-0.3 mL of filtrate to prevent errors from potential drug adsorption onto the filter membrane.

-

-

Dilution: Immediately and accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. This prevents precipitation due to temperature changes or solvent evaporation.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a multi-point calibration curve prepared from a known stock solution of the analyte.

-

Solid Phase Analysis (Trustworthiness Check): After the experiment, recover the remaining solid from the vials. Analyze it using techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) to verify if any polymorphic or solvate transformation has occurred during the experiment. The measured solubility must be attributed to a specific, characterized solid form.

Caption: Workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated clearly, including the mean and standard deviation from the replicate measurements.

Table 3: Hypothetical Thermodynamic Solubility of this compound at 25°C

| Solvent | Classification | Mean Solubility (mg/mL) | Std. Dev. | Interpretation (based on HSP) |

|---|---|---|---|---|

| Methanol | Polar Protic | > 200 | n/a | High δh and δp values align well with the analyte. Likely miscible. |

| Ethanol | Polar Protic | > 200 | n/a | Similar to methanol, strong H-bonding interactions dominate. |

| DMSO | Polar Aprotic | 155.4 | 4.2 | High polarity and moderate H-bond acceptance lead to good solubility. |

| Acetone | Polar Aprotic | 89.7 | 2.5 | Lower H-bonding capacity than DMSO results in reduced, but still significant, solubility. |

| Dichloromethane | Polar Aprotic | 35.1 | 1.1 | Moderate polarity allows for some interaction, but lacks strong H-bonding. |

| Ethyl Acetate | Polar Aprotic | 21.6 | 0.8 | Lower polarity and moderate H-bond acceptance result in lower solubility. |

| Toluene | Nonpolar Aromatic | 2.3 | 0.2 | Mismatch in polarity (δp) and H-bonding (δh) leads to poor interaction. |

| n-Hexane | Nonpolar Aliphatic | < 0.1 | n/a | Large distance in Hansen space; significant mismatch in all parameters. |

Interpretation: The hypothetical data align with the theoretical predictions. The highest solubility is observed in polar protic solvents (methanol, ethanol), where strong hydrogen bonding interactions are maximized. High solubility is also seen in highly polar aprotic solvents like DMSO. As the solvent polarity and hydrogen bonding capacity decrease (acetone -> DCM -> ethyl acetate -> toluene -> hexane), the solubility drops precipitously, confirming the polar, hydrophilic nature of the analyte. This data can be used to select appropriate solvents for crystallization (a solvent/anti-solvent system) or for formulation in a non-aqueous vehicle.

Conclusion

While direct experimental data for the solubility of this compound in organic solvents is not publicly documented, a robust scientific framework can be employed to predict and determine this critical parameter. By analyzing the molecule's physicochemical properties and applying the theoretical model of Hansen Solubility Parameters, researchers can form a strong hypothesis of its behavior. This hypothesis can then be rigorously tested using the gold-standard shake-flask method to yield reliable, reproducible thermodynamic solubility data. The protocols and frameworks outlined in this guide provide a self-validating system to empower scientists in process chemistry and formulation, ensuring that decisions are based on high-integrity data and sound scientific principles.

References

-

Hansen, C. M. (1967). Hansen solubility parameter - Wikipedia. Ph.D. Thesis. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). Adscientis Website. [Link]

-

Hansen, C. M., & Abbott, S. Hansen Solubility Parameters. HSPiP Website. [Link]

-

Protocols.io. (2019). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

-

Rowan University. (2025). The Evolution of Solubility Prediction Methods. Rowan University Website. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Park, K. Hansen Solubility Parameters. Purdue University. [Link]

-

Lagorce, D., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Quora. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems Website. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor Website. [Link]

-

ResearchGate. (2016). Comparison of kinetic solubility with equilibrium solubility (μM) of.... ResearchGate. [Link]

-

PubChem. This compound. PubChem Website. [Link]

Sources

- 1. PubChemLite - this compound (C8H18N2O) [pubchemlite.lcsb.uni.lu]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. raytor.com [raytor.com]

- 10. quora.com [quora.com]

- 11. bioassaysys.com [bioassaysys.com]

A Comprehensive Technical Guide to 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine: Chemical Identity and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical identifiers and physicochemical properties of 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine. As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its fundamental characteristics is essential for its effective application in research and development. This document synthesizes available data to offer a centralized resource for professionals working with this compound.

Core Chemical Identifiers

Precise identification of a chemical substance is paramount for scientific accuracy and reproducibility. This section outlines the key chemical identifiers for this compound, with a primary reliance on the PubChem database, a comprehensive and authoritative source for chemical information.

The primary entry for this compound in PubChem is under the Compound ID (CID) 50987580.[1] The nomenclature and structural representations are as follows:

-

Systematic IUPAC Name: 2-(3,3-dimethylmorpholin-4-yl)ethanamine[1]

-

PubChem CID: 50987580[1]

-

Molecular Formula: C₈H₁₈N₂O[1]

-

Canonical SMILES: CC1(COCCN1CCN)C[1]

-

Isomeric SMILES: CC1(COCCN1CCN)C

-

International Chemical Identifier (InChI): InChI=1S/C8H18N2O/c1-8(2)7-11-6-5-10(8)4-3-9/h3-7,9H2,1-2H3[1]

-

InChIKey: UMUSYFTZUULERM-UHFFFAOYSA-N[1]

It is crucial to note the specific isomeric substitution pattern (3,3-dimethyl) to distinguish this compound from its isomers, such as 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine, which possesses a different Chemical Abstracts Service (CAS) Registry Number and potentially different physicochemical and biological properties.[2][3]

Noteworthy Absence of a CAS Registry Number

As of the latest review, a specific CAS Registry Number for this compound has not been identified in major chemical databases. The CAS number is a unique numerical identifier assigned to every chemical substance, and its absence suggests that this particular isomer may be a novel compound or has not yet been registered. Researchers should exercise caution when sourcing this chemical and verify its identity through analytical methods such as NMR, mass spectrometry, and elemental analysis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | PubChem |

| Monoisotopic Mass | 158.1419 g/mol | PubChem[1] |

| XLogP3-AA (Predicted) | -0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 38.5 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

The predicted XLogP3-AA value of -0.4 suggests that this compound is a relatively hydrophilic compound.[1] This characteristic is influenced by the presence of the primary amine and the ether and tertiary amine functionalities within the morpholine ring, which can engage in hydrogen bonding.

Structural Representation and Connectivity

A visual representation of the molecular structure is essential for understanding its three-dimensional shape and potential interaction with biological targets.

Sources

Methodological & Application

protocol for derivatization of 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine for HPLC

An Application Scientist's Guide to the HPLC Analysis of 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine via Pre-Column Derivatization

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of novel molecular entities is paramount. This compound is a primary amine whose structural backbone, the morpholine ring, is a key building block in numerous therapeutic agents, including the antibiotic linezolid and the anticancer drug gefitinib[1]. The analytical challenge presented by this compound lies in its lack of a native chromophore or fluorophore, rendering it nearly invisible to standard HPLC detectors like UV-Vis and Fluorescence[2].

To overcome this detection hurdle, pre-column derivatization is the strategy of choice. This process involves a chemical reaction that attaches a "tag" to the analyte, conferring strong UV absorbance or fluorescence properties, thereby dramatically enhancing analytical sensitivity[3]. This guide provides a comprehensive, in-depth protocol for the derivatization of this compound for HPLC analysis, designed for researchers, scientists, and drug development professionals. We will explore two robust, highly sensitive derivatization chemistries: o-Phthalaldehyde (OPA) and 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl), explaining the causality behind experimental choices to ensure reproducible and reliable results.

Part 1: The Scientific Rationale for Derivatization